molecular formula C21H20N2O2S3 B11657454 (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11657454
M. Wt: 428.6 g/mol
InChI Key: QSUKPSXQLXEAKX-NBVRZTHBSA-N
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Description

(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines elements of quinoline, thiazolidine, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the thiazolidine ring and the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design drugs with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of quinoline, thiazolidine, and thiophene moieties might impart desirable characteristics such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, quinoline derivatives, and thiophene derivatives. Each of these classes of compounds has unique properties and applications.

Uniqueness

What sets (5E)-3-[4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one apart is its combination of these three moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H20N2O2S3

Molecular Weight

428.6 g/mol

IUPAC Name

(5E)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O2S3/c24-19(22-11-3-7-15-6-1-2-9-17(15)22)10-4-12-23-20(25)18(28-21(23)26)14-16-8-5-13-27-16/h1-2,5-6,8-9,13-14H,3-4,7,10-12H2/b18-14+

InChI Key

QSUKPSXQLXEAKX-NBVRZTHBSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S

Origin of Product

United States

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